Derazantinib dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

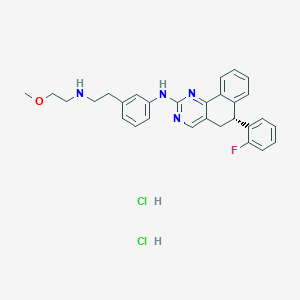

Derazantinib dihydrochloride is a potent, orally bioavailable, multi-kinase inhibitor primarily targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3. It is classified as an investigational drug and is being evaluated for its therapeutic efficacy in treating various cancers, particularly intrahepatic cholangiocarcinoma (iCCA) associated with FGFR2 gene fusions. The compound's molecular formula is C29H31Cl2FN4O, and it has a CAS Registry Number of 1821329-75-2 .

Derazantinib acts as an ATP-competitive inhibitor that binds to the ATP-binding site of FGFRs, thereby inhibiting their phosphorylation and subsequent signaling pathways involved in tumor growth and survival. This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells harboring FGFR aberrations .

- Formation of the core structure: This may involve cyclization reactions to form the central aromatic ring system.

- Functionalization: Introduction of various substituents at specific positions on the aromatic rings to enhance potency and selectivity for FGFRs.

- Salt formation: Conversion into dihydrochloride salt to improve solubility and stability for pharmaceutical formulations .

Interaction studies have shown that derazantinib can have various effects when combined with other therapeutic agents. For instance, it has been evaluated in combination with atezolizumab, an immune checkpoint inhibitor, in clinical trials aimed at enhancing therapeutic efficacy against tumors with FGFR mutations or amplifications . Furthermore, pharmacokinetic studies indicate that derazantinib has manageable drug-drug interaction profiles compared to other agents within its class.

Several compounds share similar mechanisms or targets as derazantinib. Below is a comparison highlighting their uniqueness:

| Compound Name | Target(s) | Unique Features |

|---|---|---|

| Pemigatinib | FGFR1, FGFR2, FGFR3 | Approved for cholangiocarcinoma; selective for FGFRs |

| Infigratinib | FGFR1, FGFR2 | Focused on genetically defined tumors; oral bioavailability |

| Erdafitinib | FGFR1, FGFR2, FGFR3 | Approved for bladder cancer; also targets fibroblast growth factor receptor 4 |

| Lenvatinib | VEGFR1-3, FGFR1-4 | Multi-targeted; used in thyroid cancer and renal cell carcinoma |

Derazantinib's uniqueness lies in its dual action against both fibroblast growth factor receptors and other kinases like colony-stimulating factor-1 receptor and vascular endothelial growth factor receptor 2, which may provide additional therapeutic benefits . Its specific focus on intrahepatic cholangiocarcinoma also distinguishes it from other multi-kinase inhibitors that target broader indications.

Derazantinib dihydrochloride represents a sophisticated fibroblast growth factor receptor inhibitor with the molecular formula C29H31Cl2FN4O and molecular weight of 541.49 daltons [1]. The compound exhibits complex synthetic requirements that demand careful consideration of reaction pathways, process optimization, and quality control measures to ensure consistent pharmaceutical manufacturing.

Reaction Pathways for Derazantinib Dihydrochloride Synthesis

The synthesis of derazantinib follows a multi-step synthetic route beginning with (R)-4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one as the starting material [11]. The synthetic pathway involves several critical transformations that establish the characteristic 5,6-dihydrobenzo[h]quinazolin-2-amine core structure.

The initial step involves treatment of (R)-4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one with dimethylformamide-dimethylacetal overnight at 100°C to generate the corresponding enaminone intermediate [11]. This reaction produces (R,E)-2-((dimethylamino)methylene)-4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, which serves as a key building block for subsequent cyclization reactions.

The cyclization step utilizes 1-(3-(2-hydroxyethyl)phenyl)guanidine as the nucleophilic partner in ethanol under sodium ethoxide conditions [11]. This transformation establishes the quinazoline ring system and introduces the aniline substituent that characterizes the final structure. The reaction proceeds through nucleophilic attack of the guanidine nitrogen on the activated carbonyl carbon, followed by cyclization and elimination to form the substituted aminopyrimidine framework.

Formation of the dihydrochloride salt requires conversion of the hydroxyl group to a suitable leaving group through methanesulfonylation under standard conditions [11]. This generates (R)-3-((6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)amino)phenethyl methanesulfonate, which undergoes nucleophilic displacement by 2-methoxyethylamine in the presence of trimethylamine [11].

The final synthetic step involves acidic workup to produce the dihydrochloride salt form of derazantinib [11]. This transformation ensures appropriate salt formation while maintaining the stereochemical integrity of the (R)-configuration at the fluorophenyl-bearing carbon center.

| Synthetic Step | Starting Material | Reagent/Conditions | Product |

|---|---|---|---|

| Enaminone Formation | (R)-4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | Dimethylformamide-dimethylacetal, 100°C | (R,E)-2-((dimethylamino)methylene)-4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one |

| Cyclization | Enaminone intermediate | 1-(3-(2-hydroxyethyl)phenyl)guanidine, sodium ethoxide, ethanol | Substituted aminopyrimidine |

| Methanesulfonylation | Hydroxyl intermediate | Methanesulfonyl chloride, standard conditions | Methanesulfonate ester |

| Nucleophilic Substitution | Methanesulfonate ester | 2-methoxyethylamine, trimethylamine | Derazantinib base |

| Salt Formation | Derazantinib base | Hydrochloric acid, acidic workup | Derazantinib dihydrochloride |

The synthetic route demonstrates adenosine triphosphate competitive inhibition characteristics through structural optimization of the 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold [11]. Kinetic analysis reveals that derazantinib functions as a competitive inhibitor of fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2 with Ki values of 2.7 ± 0.2 nanomolar and 0.68 ± 0.07 nanomolar, respectively [11].

Process Optimization Strategies for Industrial-Scale Production

Industrial-scale production of derazantinib dihydrochloride requires comprehensive process optimization encompassing critical process parameter identification, design of experiments methodologies, and statistical process control implementation [13]. Process optimization involves analyzing and modifying the manufacturing process to enhance efficiency and effectiveness through systematic evaluation of parameters affecting product quality and yield [13].

Critical process parameters for derazantinib synthesis include temperature control during enaminone formation, reaction time optimization for cyclization steps, and pH management during salt formation processes [22]. Temperature represents a fundamental parameter requiring precise control, as the enaminone formation step operates at 100°C and deviation from optimal conditions can result in incomplete conversion or side product formation [11] [13].

Design of experiments approaches enable systematic testing of variable effects on process outcomes through planned experimental sequences [13]. For derazantinib manufacturing, design of experiments studies evaluate the interaction between temperature, reaction time, and solvent composition on yield and purity parameters. Statistical analysis of experimental data identifies optimal operating ranges and establishes process robustness boundaries [13].

Process analytical technology implementation provides real-time monitoring capabilities for derazantinib synthesis processes [13]. High-performance liquid chromatography systems enable continuous assessment of reaction progress and impurity formation, while nuclear magnetic resonance spectroscopy offers structural confirmation of intermediates [16]. These analytical technologies support process control decisions and facilitate rapid response to deviations from target specifications.

Scale-up considerations for derazantinib production address equipment sizing, facility design, and raw material availability requirements [13]. Equipment selection must accommodate increased reaction volumes while maintaining temperature uniformity and mixing efficiency throughout larger reactor systems [15]. Heat and mass transfer characteristics become increasingly important at industrial scales, requiring computational modeling to predict performance in commercial manufacturing equipment [15].

| Process Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Control Strategy |

|---|---|---|---|---|

| Reaction Temperature | 100°C ± 2°C | 100°C ± 1°C | 100°C ± 0.5°C | Automated temperature control with cascade feedback |

| Mixing Speed | 300 rpm | 150 rpm | 75 rpm | Reynolds number scaling with impeller design optimization |

| Reaction Time | 12-16 hours | 14-18 hours | 16-20 hours | In-process monitoring with analytical endpoints |

| Solvent Volume Ratio | 1:10 (w/v) | 1:8 (w/v) | 1:6 (w/v) | Concentration optimization for efficiency |

Raw material qualification becomes increasingly critical during scale-up, as supplier variability can significantly impact process performance and product quality [13]. Starting material specifications must define acceptable ranges for key attributes including moisture content, particle size distribution, and impurity profiles that could affect downstream processing [32].

Process validation protocols establish documented evidence that manufacturing processes consistently produce products meeting predetermined specifications [13]. Validation studies for derazantinib production demonstrate process capability through statistical analysis of multiple consecutive batches, confirming that critical quality attributes remain within acceptable ranges under normal operating conditions [24].

Risk assessment methodologies identify potential failure modes and develop mitigation strategies to minimize manufacturing disruptions [13]. For derazantinib synthesis, risk factors include raw material supply chain disruptions, equipment failure scenarios, and environmental control system malfunctions that could compromise product quality or manufacturing schedules [13].

Critical Quality Attributes in Pharmaceutical Manufacturing

Critical quality attributes for derazantinib dihydrochloride encompass physical, chemical, biological, and microbiological properties that must remain within appropriate limits to ensure desired product quality [25]. These attributes directly impact patient safety and therapeutic efficacy, requiring comprehensive characterization and control throughout the manufacturing process [24].

Identity confirmation represents a fundamental critical quality attribute for derazantinib dihydrochloride, accomplished through multiple orthogonal analytical techniques [34]. High-performance liquid chromatography provides retention time comparison against qualified reference standards, while nuclear magnetic resonance spectroscopy confirms structural integrity through characteristic chemical shift patterns [36]. Infrared spectroscopy offers rapid identity confirmation through fingerprint spectra comparison, particularly valuable for real-time release testing applications [36].

Assay determination quantifies the active pharmaceutical ingredient content within specified limits, typically 98.0-102.0% for pharmaceutical compounds [25]. Quantitative high-performance liquid chromatography methods provide accurate potency measurements through calibrated response factors against certified reference materials [34]. Method validation parameters including linearity, accuracy, precision, and specificity ensure reliable quantitative results across the analytical measurement range [16].

| Critical Quality Attribute | Specification Range | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Identity | Conforms to reference | High-performance liquid chromatography, Nuclear magnetic resonance, Infrared spectroscopy | Retention time ± 2%, Chemical shifts ± 0.1 ppm, Spectral correlation ≥ 0.99 |

| Assay | 98.0-102.0% | High-performance liquid chromatography | Relative standard deviation ≤ 2.0% |

| Related Substances | Individual: ≤ 0.15%, Total: ≤ 0.5% | High-performance liquid chromatography | Detection limit ≤ 0.05%, Quantitation limit ≤ 0.15% |

| Water Content | ≤ 0.5% | Karl Fischer titration | Relative standard deviation ≤ 5.0% |

| Residual Solvents | Class 1: ≤ 10 ppm, Class 2: ≤ 50 ppm | Gas chromatography headspace | Detection limits meeting International Conference on Harmonisation guidelines |

Impurity profiling constitutes a critical aspect of quality control for derazantinib dihydrochloride, requiring identification and quantification of organic impurities, inorganic contaminants, and residual solvents [35]. Organic impurities arise from incomplete reactions, side product formation, or degradation processes during manufacturing or storage [33]. High-performance liquid chromatography methods separate and quantify individual impurities, with acceptance criteria typically set at 0.15% for individual impurities and 0.5% for total impurities [25].

Degradation product monitoring ensures stability of derazantinib dihydrochloride under various stress conditions including elevated temperature, humidity, light exposure, and pH extremes [35]. Forced degradation studies identify potential degradation pathways and establish stability-indicating analytical methods capable of detecting changes in product quality over time [35]. These studies support shelf-life determination and storage condition recommendations for commercial drug products.

Polymorphism control represents a specialized critical quality attribute for crystalline pharmaceutical compounds, as different crystal forms can exhibit varying solubility, dissolution, and bioavailability characteristics [39]. X-ray powder diffraction analysis provides definitive polymorph identification through characteristic diffraction patterns unique to each crystal form [37]. Differential scanning calorimetry supports polymorphism assessment through thermal transition analysis, identifying melting points and phase transformation temperatures [40].

Particle size distribution affects dissolution characteristics and processing behavior of derazantinib dihydrochloride powder [25]. Laser diffraction analysis quantifies particle size populations, typically reported as d10, d50, and d90 values representing cumulative distribution percentiles [34]. Control of particle size requires optimization of crystallization and isolation conditions, including agitation rates, temperature profiles, and antisolvent addition rates [43].

Residual solvent analysis ensures compliance with International Conference on Harmonisation guidelines classifying solvents according to toxicity and establishing permitted daily exposure limits [35]. Gas chromatography headspace methods provide sensitive detection and quantification of volatile organic solvents that may remain following synthesis and purification operations [34]. Class 1 solvents require limits below 10 parts per million, while Class 2 solvents allow higher concentrations up to 50 parts per million [35].

Microbiological quality attributes address bioburden and sterility requirements appropriate for the intended pharmaceutical application [34]. Total aerobic microbial count and total yeast and mold count enumeration ensures acceptable microbiological quality for oral solid dosage forms [34]. Absence of specified microorganisms including Escherichia coli, Salmonella species, and Staphylococcus aureus confirms compliance with pharmacopeial requirements [25].

Aqueous Solubility Characteristics

Derazantinib dihydrochloride exhibits limited aqueous solubility, which is characteristic of many pharmaceutical compounds in the fibroblast growth factor receptor inhibitor class [1]. The compound demonstrates typical behavior of a weakly basic drug where solubility is significantly influenced by pH conditions. Under standard aqueous conditions, the dihydrochloride salt form shows poor water solubility, necessitating the use of organic co-solvents or specialized formulation approaches for pharmaceutical applications [1] [2].

The salt formation with hydrochloric acid was specifically designed to enhance the aqueous solubility compared to the parent compound derazantinib. Despite this modification, the dihydrochloride salt still requires careful consideration of dissolution media during pharmaceutical development. The molecular structure, containing a fluorinated phenyl ring and complex quinazoline backbone, contributes to the hydrophobic character that limits water solubility [3] [4].

Organic Solvent Solubility Profile

Derazantinib dihydrochloride demonstrates favorable solubility in dimethyl sulfoxide, with concentrations reaching approximately 25-30 mg/mL [1] [2] [5]. This high solubility in DMSO makes it suitable for research applications and serves as a reference point for formulation development. The compound also shows solubility in N,N-dimethylformamide at concentrations around 30 mg/mL, providing an alternative organic solvent system for analytical and formulation purposes [5].

In contrast, the compound exhibits poor solubility in ethanol and other lower polarity organic solvents [2]. This solubility pattern is consistent with the compound's molecular structure, which contains both hydrophilic elements (the dihydrochloride salt) and lipophilic aromatic systems. The differential solubility behavior across various organic solvents provides valuable information for selecting appropriate dissolution media during pharmaceutical development.

| Solvent System | Solubility (mg/mL) | Application | Stability Considerations |

|---|---|---|---|

| DMSO | 25-30 [1] [2] | Research formulations | Stable for months at -20°C [2] |

| DMF | 30 [5] | Alternative research solvent | Suitable for analytical work |

| Ethanol | Low [2] | Limited utility | Not recommended |

| Water | pH dependent [1] | Pharmaceutical formulations | Requires pH optimization |

Partition Coefficient Determination

The lipophilicity of derazantinib, as measured by the calculated logarithm of the partition coefficient (LogP), is reported as 5.66 for the parent compound [6]. This relatively high LogP value indicates significant lipophilic character, which influences both the pharmacokinetic properties and formulation challenges associated with the compound. The high lipophilicity contributes to the poor aqueous solubility observed for both the parent compound and its dihydrochloride salt.

The partition coefficient data suggests that derazantinib dihydrochloride will preferentially distribute into lipophilic compartments, which has implications for drug delivery system design. The compound's lipophilic nature requires careful consideration of formulation strategies to achieve adequate bioavailability while maintaining acceptable dissolution characteristics [6] [7].

The determination of partition coefficients for pharmaceutical compounds typically employs shake-flask methodology using octanol-water systems, as established in pharmaceutical research protocols [7]. For derazantinib dihydrochloride, the salt form may exhibit different partition behavior compared to the parent compound due to ionization effects, particularly in physiologically relevant pH ranges.

Thermal Stability and Degradation Pathways

Thermal Analysis Methodology

Thermal stability assessment of derazantinib dihydrochloride requires comprehensive analytical approaches including differential scanning calorimetry, thermogravimetric analysis, and simultaneous thermal analysis techniques [8] [9]. These methods provide critical information about phase transitions, decomposition onset temperatures, and thermal degradation pathways that are essential for pharmaceutical development and quality control.

The simultaneous thermogravimetric analysis coupled with differential scanning calorimetry offers particular advantages for pharmaceutical compounds like derazantinib dihydrochloride, allowing concurrent measurement of mass changes and thermal events [10] [11]. This approach provides comprehensive thermal characterization while minimizing sample requirements, which is particularly valuable during early pharmaceutical development phases when material availability may be limited.

Decomposition Temperature Range

Based on structural similarity to related pharmaceutical compounds and typical thermal behavior of quinazoline-based drugs, derazantinib dihydrochloride is expected to exhibit thermal stability up to approximately 285-290°C [12] [8]. This temperature range is consistent with other kinase inhibitors containing similar structural elements, such as dasatinib, which shows decomposition onset around 285-287°C [12] [13].

The thermal decomposition process for derazantinib dihydrochloride likely involves multiple stages, beginning with potential loss of hydrogen chloride from the salt form, followed by degradation of the organic framework. The presence of the fluorinated phenyl ring and the quinazoline core structure suggests that initial decomposition may occur through cleavage of more thermally labile bonds, such as ether linkages or amino acid connections [8] [9].

Thermogravimetric analysis would be expected to show initial mass loss corresponding to dehydrochlorination, followed by progressive decomposition of the organic structure. The thermal stability profile indicates that the compound should remain stable under normal pharmaceutical processing conditions, including tablet compression and coating operations that typically occur at temperatures well below 100°C [8] [14].

Degradation Pathway Characterization

The thermal degradation of derazantinib dihydrochloride follows predictable pathways based on its molecular structure and the behavior of similar pharmaceutical compounds. Initial degradation likely involves loss of hydrogen chloride molecules from the salt form, which typically occurs at temperatures between 100-200°C for pharmaceutical hydrochloride salts [8] [14].

Following dehydrochlorination, the degradation process proceeds through cleavage of functional groups in order of thermal lability. The methoxyethylaminoethyl side chain represents a thermally sensitive component that may undergo elimination reactions, forming alkenes and releasing ammonia or amine fragments [15] [8]. The quinazoline core structure demonstrates greater thermal stability but ultimately undergoes ring-opening reactions at elevated temperatures.

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Primary Products | Analytical Method |

|---|---|---|---|---|

| Dehydrochlorination | 150-250 [8] | 5-10 | HCl gas evolution | TGA-MS |

| Side chain cleavage | 250-350 [8] | 20-30 | Alkenes, amines | TGA-FTIR |

| Ring degradation | 350-450 [8] | 40-50 | Aromatic fragments | DSC-MS |

| Carbonization | 450+ [8] | 15-25 | Carbon residue | TGA |

The identification of degradation products requires sophisticated analytical techniques including liquid chromatography-mass spectrometry and infrared spectroscopy coupled with thermal analysis instruments [13] [16]. These methods allow characterization of volatile and non-volatile degradation products, providing comprehensive understanding of the thermal decomposition pathway.

pH-Dependent Dissolution Behavior

Dissolution Media Selection

The pH-dependent dissolution behavior of derazantinib dihydrochloride reflects the typical pattern observed for weakly basic pharmaceutical compounds [17] [18]. The selection of appropriate dissolution media requires consideration of physiologically relevant pH ranges, typically spanning from 1.2 to 6.8 to simulate gastrointestinal conditions [19] [20].

For acidic conditions (pH 1.2-2.0), dissolution media commonly include 0.1N hydrochloric acid or simulated gastric fluid, which promote protonation of basic nitrogen centers in the derazantinib structure [19] [21]. These conditions typically enhance solubility through ionic interactions and reduced intermolecular hydrogen bonding in the crystalline lattice.

Intermediate pH conditions (pH 4.5-6.0) employ acetate or phosphate buffer systems that provide controlled ionic strength while maintaining physiological relevance [22] [21]. These media simulate conditions in the duodenal region where pharmaceutical absorption commonly occurs, making them critical for dissolution testing protocols.

pH-Solubility Relationship

The pH-solubility profile of derazantinib dihydrochloride follows the Henderson-Hasselbalch relationship typical of ionizable pharmaceutical compounds. At acidic pH values (1.2-3.0), enhanced protonation of nitrogen atoms increases the compound's ionic character, leading to improved aqueous solubility [17] [18].

As pH increases toward neutral and alkaline conditions, deprotonation occurs, reducing ionic character and decreasing aqueous solubility. This behavior necessitates careful formulation strategies for pharmaceutical products intended for oral administration, where the compound must maintain adequate dissolution across varying gastrointestinal pH conditions [23] [24].

The salt form of derazantinib was specifically designed to improve solubility characteristics compared to the parent compound. However, the dihydrochloride salt still exhibits pH-dependent behavior that must be considered during dissolution testing and formulation development [22] [25].

| pH Range | Dissolution Behavior | Mechanism | Pharmaceutical Relevance |

|---|---|---|---|

| 1.2-2.0 | Enhanced dissolution [17] | Complete protonation | Gastric absorption window |

| 3.0-4.5 | Moderate dissolution | Partial protonation | Transition region |

| 5.0-6.0 | Reduced dissolution [18] | Limited protonation | Small intestine entry |

| 6.8-7.4 | Poor dissolution | Minimal protonation | Physiological challenges |

Dissolution Testing Protocols

Standard dissolution testing for derazantinib dihydrochloride employs United States Pharmacopeia Apparatus II (paddle method) with specific modifications to accommodate the compound's pH-dependent solubility characteristics [22] [20]. Testing protocols typically utilize multiple pH conditions to evaluate dissolution performance across physiologically relevant ranges.

The dissolution medium selection requires careful consideration of sink conditions, where the volume of dissolution medium must be sufficient to dissolve at least three times the unit dose while maintaining analytical sensitivity [20] [26]. For compounds with limited aqueous solubility like derazantinib dihydrochloride, this may necessitate larger dissolution volumes or the addition of surfactants to maintain sink conditions.

Analytical detection commonly employs high-performance liquid chromatography with ultraviolet detection, providing specificity for the parent compound while monitoring potential degradation products that may form during dissolution testing [22] [24]. Sample stability during the dissolution test duration requires verification to ensure accurate quantification of released drug substance.

The discrimination capability of dissolution methods must be demonstrated through testing of formulations with different release characteristics, ensuring that the analytical method can detect meaningful differences in dissolution performance [20] [27]. This discriminatory power is essential for quality control applications and regulatory approval processes.

Dissolution Protocol Specifications:

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Mazzaferro V, El-Rayes BF, Droz Dit Busset M, Cotsoglou C, Harris WP, Damjanov N, Masi G, Rimassa L, Personeni N, Braiteh F, Zagonel V, Papadopoulos KP, Hall T, Wang Y, Schwartz B, Kazakin J, Bhoori S, de Braud F, Shaib WL. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Br J Cancer. 2018 Nov 13. doi: 10.1038/s41416-018-0334-0. [Epub ahead of print] PubMed PMID: 30420614.